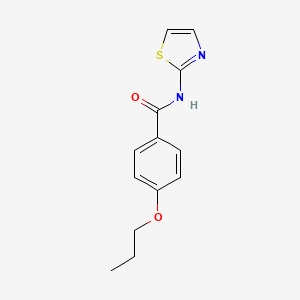
3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a benzyl group, a phenoxy group with a propionyl substituent, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction between a phenol derivative and an appropriate leaving group on the propanol backbone.
Propionylation: The final step involves the acylation of the phenoxy group with propionyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the propanol backbone can be oxidized to form a ketone or carboxylic acid.
Reduction: The propionyl group can be reduced to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry
In chemistry, 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may serve as a ligand in receptor binding studies due to its piperazine moiety, which is known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in the development of drugs targeting neurological or psychiatric disorders.
Industry
Industrially, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol would depend on its specific biological target. Generally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzyl and propionyl groups may enhance binding affinity and selectivity for certain receptors, influencing the compound’s pharmacological profile.
相似化合物的比较
Similar Compounds
3-(4-Benzylpiperazinyl)-1-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of a propionyl group.
3-(4-Benzylpiperazinyl)-1-(4-ethoxyphenoxy)propan-2-ol: Similar structure but with an ethoxy group instead of a propionyl group.
Uniqueness
3-(4-Benzylpiperazinyl)-1-(4-propionylphenoxy)propan-2-ol is unique due to the presence of the propionyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry.
属性
CAS 编号 |
63815-44-1 |
|---|---|
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H30N2O3/c1-2-23(27)20-8-10-22(11-9-20)28-18-21(26)17-25-14-12-24(13-15-25)16-19-6-4-3-5-7-19/h3-11,21,26H,2,12-18H2,1H3 |
InChI 键 |
HPZANWHPNNPPDR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12145855.png)
![N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12145859.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145863.png)
![1-butyl-1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12145868.png)
![(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-(3-hydroxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12145870.png)


![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12145901.png)
![2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12145908.png)
![prop-2-en-1-yl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12145915.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145922.png)
![N-(biphenyl-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12145927.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12145934.png)
![11-(4-Bromophenyl)-8,8-dimethyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione](/img/structure/B12145944.png)
